N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride
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Overview
Description
4-Methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group attached to an aniline ring, with a trifluoropent-4-en-2-yl substituent, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-methoxyaniline with 1,1,1-trifluoropent-4-en-2-one under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The aniline moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(tert-pentyl)aniline
- 4-Methoxy-1,1,1-trifluoropent-3-en-2-one
Uniqueness
Compared to similar compounds, 4-Methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline hydrochloride is unique due to its specific trifluoropent-4-en-2-yl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride is a compound with a distinctive structure that includes a methoxy group on a phenyl ring and a trifluoromethyl-substituted butenyl side chain. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
- Molecular Formula: C12H15ClF3NO
- Molecular Weight: 281.70 g/mol
- Structural Features:
- Trifluoromethyl group enhances lipophilicity.
- Aniline moiety allows for electrophilic aromatic substitution reactions.
The trifluoromethyl group is particularly significant as it increases the electron-withdrawing capacity of the molecule, potentially enhancing its interaction with biological membranes and molecular targets.
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Enzyme Modulation: The compound may interact with various enzymes, influencing their activity.
- Receptor Interaction: Its structural characteristics suggest potential interactions with specific receptors, which could lead to pharmacological effects.
- Bioavailability: The lipophilicity conferred by the trifluoromethyl group may improve the compound's bioavailability, making it more effective in biological systems.
Anticancer Potential
The compound's ability to modulate enzyme activity may also extend to anticancer applications. Compounds with similar functionalities have been investigated for their anticancer properties, indicating that further exploration of this compound in this context could yield valuable insights into its therapeutic potential.
Case Study: Enzyme Inhibition
A study on related compounds demonstrated that certain N-alkyl derivatives showed promising results as selective inhibitors of AChE and BuChE, suggesting that modifications in the alkyl chain could enhance inhibitory activity . This finding underscores the importance of structural variations in developing effective enzyme inhibitors.
Pharmacological Profile
The pharmacological profile of this compound remains under investigation. However, initial findings indicate that compounds with similar structures can act as non-covalent inhibitors, positioning themselves near active sites of target enzymes . This mechanism could be crucial for developing therapeutic agents targeting neurodegenerative diseases.
Comparative Analysis of Similar Compounds
Properties
Molecular Formula |
C12H15ClF3NO |
---|---|
Molecular Weight |
281.70 g/mol |
IUPAC Name |
4-methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline;hydrochloride |
InChI |
InChI=1S/C12H14F3NO.ClH/c1-3-4-11(12(13,14)15)16-9-5-7-10(17-2)8-6-9;/h3,5-8,11,16H,1,4H2,2H3;1H |
InChI Key |
CZIGOOAXEOORBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(CC=C)C(F)(F)F.Cl |
Origin of Product |
United States |
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